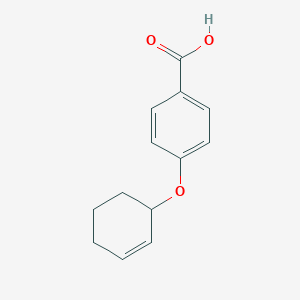

4-(2-Cyclohexenyloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohex-2-en-1-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVBRFKIRWATOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290947 | |

| Record name | 4-(2-Cyclohexen-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-51-3 | |

| Record name | 4-(2-Cyclohexen-1-yloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7355-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclohex-2'-enyloxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7355-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Cyclohexen-1-yloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclohex-2'-enyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Cyclohexenyloxy Benzoic Acid and Analogous Compounds

Strategies for the Construction of the Ether Linkage

The ether bond in 4-(2-Cyclohexenyloxy)benzoic acid connects the cyclohexenol (B1201834) moiety to the phenolic position of 4-hydroxybenzoic acid. The synthesis of this aryl ether linkage can be achieved through several established methods.

Nucleophilic Aromatic Substitution Approaches for Aryl Ethers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govbris.ac.uk In the context of synthesizing analogs of this compound, this would typically involve the reaction of an activated aryl halide with an alkoxide. For this specific compound, a more likely precursor would be a derivative of 4-fluoronitrobenzene reacting with 2-cyclohexen-1-ol, followed by reduction of the nitro group and subsequent conversion to the carboxylic acid. The reaction is facilitated by the presence of strong electron-withdrawing groups (like nitro or cyano) ortho or para to the leaving group (commonly a halide). researchgate.netfigshare.com The use of a strong base, such as potassium hexamethyldisilazide (KHMDS), is often employed to deprotonate the alcohol, generating the nucleophilic alkoxide. nih.govacs.org

| Aryl Halide | Alcohol | Base | Solvent | Yield |

| 1-Fluoro-4-nitrobenzene | Various Carbohydrate Alcohols | KHMDS | DMF | Good to Excellent acs.org |

| Fluorinated (hetero)aromatics | Various Carbohydrate Alcohols | KHMDS | Various | Good to Excellent nih.gov |

| Aryl Chlorides (with NO2 or CN) | Various Alcohols | t-BuOK | DMF | Not specified researchgate.net |

This table presents representative data for SNAr reactions leading to aryl ethers, analogous to the formation of the ether linkage in this compound.

Williamson Ether Synthesis and Modified Protocols

The Williamson ether synthesis is a classic and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.combyjus.comyoutube.com To synthesize this compound, this would entail the reaction of the sodium or potassium salt of 4-hydroxybenzoic acid (or a protected derivative) with 3-bromocyclohexene (B24779). The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 pathway. byjus.com It is crucial that the halide is on the cyclohexenyl ring and not the aromatic ring, as aryl halides are unreactive in SN2 reactions. masterorganicchemistry.com Variations of this method may use different leaving groups on the cyclohexene (B86901) ring, such as tosylates or mesylates, to enhance reactivity. masterorganicchemistry.com

| Alkoxide/Phenoxide | Alkyl Halide/Sulfonate | Base | Solvent | Temperature (°C) | Yield (%) |

| Sodium Ethoxide | Chloroethane | - | Ethanol (B145695) | Not specified | Not specified byjus.com |

| Various Alkoxides | Primary Alkyl Halides | NaH or KH | Not specified | Not specified | Good masterorganicchemistry.com |

| 4-Hydroxybenzoic Acid | Benzyl (B1604629) Halide (for benzyloxy benzoic acid) | Not specified | Aqueous Media (with surfactant) | Not specified | Not specified francis-press.comfrancis-press.com |

This table provides illustrative conditions for the Williamson ether synthesis, a viable route to this compound.

Transition Metal-Catalyzed Etherification Reactions

Modern organic synthesis frequently employs transition metal catalysts, such as palladium and copper, to facilitate the formation of C-O bonds in etherification reactions. researchgate.net These methods offer milder reaction conditions and broader substrate scope compared to traditional approaches. Palladium-catalyzed reactions, for instance, can couple phenols with various partners. frontiersin.orgnih.gov One strategy for synthesizing the target molecule could involve the palladium-catalyzed coupling of a 4-halobenzoic acid derivative with 2-cyclohexen-1-ol. researchgate.net Alternatively, copper-catalyzed Ullmann-type reactions have a long history in aryl ether synthesis, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. researchgate.net Recent advancements have led to the development of milder conditions for these reactions. beilstein-journals.org

| Catalyst System | Aryl Component | Alcohol/Phenol Component | Base | Solvent | Notes |

| PdCl2(dppf) | - | Phenols | - | Not specified | Decarboxylative etherification with vinyl ethylene (B1197577) carbonate frontiersin.orgnih.gov |

| CuI / Ligand | Aryl Halides | - | KOH or CsOH | Water | Hydroxylation of aryl halides to phenols beilstein-journals.org |

| Alumina-supported metal salts | Phenolic oil | Methanol | - | - | Two-step etherification process rsc.org |

This table summarizes various transition metal-catalyzed etherification methods that could be adapted for the synthesis of this compound.

Functionalization and Derivatization of the Benzoic Acid Moiety

Carboxylic Acid Group Formation (e.g., Oxidation of Methylbenzene, Carbonylation)

There are several reliable methods for introducing a carboxylic acid group onto an aromatic ring.

Oxidation of an Alkylbenzene: A common and robust method is the oxidation of a methyl group on the benzene (B151609) ring. savemyexams.comlibretexts.orgchemguide.co.uk For instance, 4-methylphenol could first be etherified with 3-bromocyclohexene, followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. savemyexams.comlibretexts.orgchemguide.co.ukmasterorganicchemistry.com This method is effective for converting various alkylbenzenes to benzoic acids. libretexts.orgchemguide.co.uk

| Starting Material | Oxidizing Agent | Reaction Conditions | Product |

| Methylbenzene | Hot alkaline KMnO₄ | Heat under reflux, then acidify | Benzoic Acid savemyexams.comlibretexts.orgchemguide.co.uk |

| Propylbenzene | Hot alkaline KMnO₄ | Heat under reflux, then acidify | Benzoic Acid libretexts.orgchemguide.co.uk |

| Aromatic Methylbenzenes | Air/CO₂ with Metalloporphyrin catalyst | 50-250°C, 1-20 atm | Aromatic Carboxylic Acids google.com |

This table illustrates the conditions for the oxidation of alkylbenzenes to form the benzoic acid moiety.

Carbonylation: Another powerful technique is the carbonylation of aryl halides. chimia.chresearchgate.net This involves reacting an aryl halide (e.g., a bromo- or iodo-substituted cyclohexenyloxybenzene) with carbon monoxide in the presence of a palladium catalyst. chimia.chresearchgate.net The reaction can be performed with various nucleophiles; using water as the nucleophile leads directly to the carboxylic acid. chimia.ch Nickel-catalyzed carbonylation is also a viable method. oup.com

| Aryl Halide | Catalyst | CO Source | Nucleophile | Product |

| Aryl Halides | Palladium complex | Carbon Monoxide | Water | Benzoic Acid Derivatives chimia.ch |

| Aryl Chlorides | Palladium/phosphine complex | Carbon Monoxide | n-Butanol | Butyl Benzoate Esters researchgate.net |

| Aryl Bromide | Nickel Carbonyl | Carbon Monoxide | Water | Benzoic Acid oup.com |

| Aryl Halides | Palladium(II) Acetate | Carbon Dioxide | - | Aryl Carboxylic Acid google.com |

This table presents data for the carbonylation of aryl halides to produce benzoic acids and their derivatives.

Esterification and Amidation Reactions of Benzoic Acids

Once the this compound has been synthesized, the carboxylic acid group can be further derivatized to form esters and amides.

Esterification: Esterification is a fundamental reaction of carboxylic acids. This compound can be readily converted to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. guidechem.com For instance, reaction with ethanol would yield ethyl 4-(2-Cyclohexenyloxy)benzoate. The synthesis of various esters of 4-hydroxybenzoic acid is well-documented and these methods are directly applicable. bohrium.comgoogle.com

| Carboxylic Acid | Alcohol | Catalyst | Yield (%) |

| 4-Hydroxybenzoic Acid | Ethanol | Sulfamic Acid | 90.38 guidechem.com |

| 4-Hydroxybenzoic Acid | Ethanol | p-Toluenesulfonic Acid | Not specified guidechem.com |

| 4-Hydroxybenzoic Acid | Long-chain alcohols | Metal catalyst | Not specified google.com |

This table shows representative conditions for the esterification of benzoic acid derivatives.

Amidation: Amides of this compound can be prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. orgsyn.org The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. The synthesis of amides from various benzoic acid derivatives, including 4-hydroxybenzoic acid, has been reported using different methodologies. jmb.or.krjmb.or.krrsc.orgresearchgate.net

| Carboxylic Acid Derivative | Amine | Coupling Method/Reagent | Notes |

| Hydroxybenzoyl chlorides | Imidazole | - | Synthesis of N-Hydroxybenzoylimidazoles researchgate.net |

| 4-Hydroxybenzoic Acid | Tyramine | Hbad and CaSHT enzymes | Biosynthesis of 4-HBT jmb.or.kr |

| 4-Hydroxybenzoic Acid | Primary/Secondary Amines | PPh₃/I₂ | Chemoselective amidation rsc.org |

| Benzoic Acid Derivatives | Sulphanilamide, 4-aminobenzoic acid | Conversion to acid chloride, then reaction with ammonium (B1175870) thiocyanate (B1210189) and amine | Synthesis of benzoylthioureido derivatives nih.gov |

This table illustrates various methods for the amidation of benzoic acid derivatives.

Introduction and Transformation of the Cyclohexene Ring

The cyclohexene moiety is a common structural motif in natural products and pharmaceuticals. Its synthesis and functionalization are crucial for accessing a diverse range of chemical structures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely used method for the stereocontrolled synthesis of cyclohexene rings. rdd.edu.iqlibretexts.org This reaction involves the combination of a conjugated diene and a dienophile to form a six-membered ring. rdd.edu.iq The scope of the Diels-Alder reaction is broad, and it can be used to introduce a variety of substituents onto the cyclohexene ring with high regioselectivity and stereoselectivity. rdd.edu.iqlibretexts.org

Recent advances in cycloaddition chemistry have expanded the toolbox for cyclohexene synthesis. For example, a cascade reaction involving a vinyl C-H metalation of an acrylamide, followed by allene (B1206475) insertion and a self-[4+2] cycloaddition, has been developed for the efficient synthesis of functionalized cyclohexenes under mild and sustainable conditions. nih.govacs.org Another approach involves a cycloaddition-fragmentation sequence starting from benzene oxide to access highly substituted cyclohexene oxide derivatives with complete stereocontrol. paris-saclay.fr

The cyclohexene ring can be further transformed through reduction or dehydrogenation reactions.

Reduction (Hydrogenation): The double bond of the cyclohexene ring can be readily reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. This is typically achieved using hydrogen gas and a metal catalyst such as platinum or palladium. rsc.org For instance, the reduction of cyclohexene to cyclohexane is a key step in the production of nylon. rsc.org

Dehydrogenation: Conversely, the cyclohexene ring can be dehydrogenated to form a benzene ring. This aromatization can be accomplished using various reagents and conditions. Concentrated sulfuric acid has been shown to be an effective oxidant for the dehydrogenation of substituted cyclohexenes. researchgate.net Oxidative dehydrogenation (ODH) of cyclohexene to benzene can also be achieved using catalysts such as nanostructured palladium, platinum, or bimetallic Pt-Pd films on titania supports at low temperatures. acs.org The reaction on ordered Sn/Pt(111) surface alloys has also been studied, showing that the addition of tin can suppress carbon deposition. princeton.edu

The table below provides an overview of some dehydrogenation methods for cyclohexene derivatives.

| Reagent/Catalyst | Product | Key Features | Reference |

| Sulfuric Acid | Benzene derivative | Cost-effective and efficient oxidant | researchgate.net |

| Pd/TiO₂, Pt/TiO₂, Pt-Pd/TiO₂ | Benzene, Cyclohexadiene | Low-temperature reaction, high selectivity | acs.org |

| Sn/Pt(111) surface alloys | Benzene | Suppresses carbon deposition | princeton.edu |

The stereoselective synthesis of cyclohexene derivatives is of great importance, as the biological activity of a molecule is often dependent on its stereochemistry. The Diels-Alder reaction is inherently stereospecific, with the stereochemistry of the dienophile being retained in the product. youtube.com

Organometallic-mediated reactions have also been developed for the stereoselective synthesis of highly functionalized cyclohexenes. For example, an allyl-coupling reaction of an α,α-difluoromethylphosphonate with cyclohex-2-enyl-1-phosphates, mediated by a copper species, proceeds with a high degree of diastereoselectivity and regioselectivity. thieme-connect.com Furthermore, the reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA) can lead to the stereoselective formation of multisubstituted polyfunctional cyclohexanes. mdpi.com Iodine-induced carbocyclizations also offer a method for the stereoselective synthesis of cyclohexane and cyclohexene derivatives. unirioja.es Molybdenum complexes have also been utilized in the stereoselective synthesis of certain cyclohexene derivatives. acs.org

Sustainable and Green Chemistry Approaches in Synthesis

The development of sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. This includes the use of renewable resources, the reduction of waste, and the use of less hazardous reagents and solvents.

Electrochemical methods offer a green alternative to traditional chemical synthesis. These reactions use electricity as a "reagent" to drive chemical transformations, often avoiding the need for harsh or toxic oxidizing or reducing agents.

The electrochemical synthesis of benzoic acid and its derivatives has been demonstrated through various approaches. For instance, the electrochemical reduction of molecular oxygen to superoxide (B77818) anion can be utilized for the synthesis of benzoic acid from toluene (B28343) and its derivatives. tsijournals.com This process can be carried out in an undivided cell, simplifying the experimental setup. tsijournals.com

The Solar Thermal Electrochemical Process (STEP) has been used for the synthesis of benzoic acid from toluene, driven by solar energy. researchgate.net This method has shown high yield and selectivity, particularly with the use of a functionalized graphite (B72142) anode. researchgate.net

Furthermore, electrochemical oxidation is being explored as a method for the degradation of organic pollutants, including benzoic acid, in wastewater. tue.nltue.nl Studies on boron-doped diamond (BDD) electrodes have shown that benzoic acid can be completely oxidized to carbon dioxide through a series of intermediates, including hydroxybenzoic acids and benzoquinone. tue.nl Benzoic acid can also act as an electrode-regenerated molecular catalyst for the epoxidation of cycloolefins, where it is converted to peroxybenzoic acid at the anode. nih.gov

The table below highlights key aspects of electrochemical approaches related to benzoic acid.

| Method | Application | Key Features | Reference |

| Superoxide-mediated electrosynthesis | Synthesis of benzoic acid from toluene | Utilizes in-situ generated superoxide anion | tsijournals.com |

| Solar Thermal Electrochemical Process (STEP) | Synthesis of benzoic acid from toluene | Driven by solar energy, high yield with graphite anode | researchgate.net |

| Electrochemical Oxidation on BDD | Degradation of benzoic acid | Complete oxidation to CO₂, formation of hydroxybenzoic acid intermediates | tue.nl |

| Electrode-Regenerated Molecular Catalysis | Epoxidation of cycloolefins | Benzoic acid acts as a recyclable catalyst | nih.gov |

Catalytic Oxidation Methods for Carboxylic Acids

The synthesis of aromatic carboxylic acids, the foundational structure of this compound, frequently involves the oxidation of precursor molecules such as primary alcohols or aldehydes. Catalytic oxidation methods are central to these transformations due to their efficiency and the drive towards more environmentally benign chemical processes.

A variety of transition metal-based catalysts have been developed for the oxidation of primary alcohols to carboxylic acids. nsf.gov These reactions often utilize oxidants like oxygen, sodium hypochlorite (B82951), or sodium chlorite (B76162), which produce relatively harmless byproducts such as water and sodium chloride. nsf.gov One prominent method is the Heyns oxidation, which employs a Platinum-on-carbon (Pt/C) catalyst, typically in a hot aqueous solution of sodium bicarbonate under an oxygen atmosphere, to achieve high yields of carboxylic acids (90-99%). nsf.gov Ruthenium complexes, such as [RuCl2(IPr)(p-cymene)], have also been used to facilitate the dehydrogenative oxidation of primary alcohols to carboxylic acids in the presence of a hydroxide (B78521) base. organic-chemistry.org

Chromium(VI) reagents can be used in catalytic amounts (e.g., 2 mol%) in conjunction with a stoichiometric oxidant like periodic acid (H₅IO₆) to afford high yields (>95%) of various carboxylic acids. nsf.govorganic-chemistry.org Another approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst. In one system, TEMPO is used with sodium hypochlorite (NaClO) and sodium chlorite (NaClO₂), where TEMPO and NaClO oxidize the alcohol to an aldehyde, which is then further oxidized to the acid by the chlorite. nsf.gov A more sustainable method uses a combination of an iron salt (Fe(NO₃)₃·9H₂O), TEMPO, and a chloride salt (MCl) with pure oxygen or air as the oxidant, allowing the reaction to proceed at room temperature. organic-chemistry.org

The oxidation of aldehydes to carboxylic acids represents another critical pathway. organic-chemistry.org N-hydroxyphthalimide (NHPI) can serve as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids under mild conditions without the need for transition metals. organic-chemistry.org Alternatively, protocols using Oxone (potassium peroxymonosulfate) as the oxidant provide a mild and efficient metal-free route. organic-chemistry.org

Table 1: Selected Catalytic Systems for the Oxidation of Alcohols and Aldehydes to Carboxylic Acids This table is interactive. Click on the headers to sort.

| Substrate Type | Catalyst System | Oxidant | Key Features | Yield | Source(s) |

|---|---|---|---|---|---|

| Primary Alcohols | Pt/C (5-10 mol%) | O₂ in NaHCO₃(aq) | Known as Heyns oxidation; catalyst is reusable. | 90-99% | nsf.gov |

| Primary Alcohols | CrO₃ (1-2 mol%) | H₅IO₆ | Proceeds in wet acetonitrile; oxidizes secondary alcohols to ketones. | Excellent | organic-chemistry.org |

| Primary Alcohols | Fe(NO₃)₃·9H₂O/TEMPO/MCl | O₂ or Air | Sustainable method; proceeds at room temperature. | High | organic-chemistry.org |

| Primary Alcohols | [RuCl₂(IPr)(p-cymene)] | - (dehydrogenative) | Acceptorless dehydrogenation with hydroxide. | N/A | organic-chemistry.org |

| Aldehydes | N-hydroxyphthalimide (NHPI) (5 mol%) | O₂ | Organocatalytic; metal-free; mild conditions. | N/A | organic-chemistry.org |

| Aldehydes | Pyridinium chlorochromate (PCC) (2 mol%) | H₅IO₆ | Facile and quantitative preparation. | N/A | organic-chemistry.org |

| Alcohols | Platinum (Pt) on SiO₂ | H₂O₂ | Continuous-flow method with water as the sole byproduct. | 19-98% | rsc.org |

Biocatalytic and Renewable Feedstock Utilization in Benzoic Acid Production

The growing emphasis on green chemistry has spurred significant research into biocatalytic routes for chemical synthesis, utilizing renewable feedstocks and operating under mild conditions. nih.govresearchgate.net The production of benzoic acid and its derivatives, such as 4-hydroxybenzoic acid (4-HBA), from bio-based sources exemplifies this trend. nih.govresearchgate.net

One pioneering approach involves the use of whole-cell biocatalysts, such as engineered Escherichia coli, to convert renewable amino acids into valuable aromatic acids. nih.govresearchgate.net Researchers have constructed a coenzyme-A (CoA)-free multi-enzyme cascade in E. coli for this purpose. nih.govresearchgate.net This artificial enzymatic pathway can efficiently synthesize 4-HBA from L-tyrosine and, notably, can also produce benzoic acid from L-phenylalanine with a conversion of approximately 90%. nih.govresearchgate.net The process using 100 mM of L-phenylalanine as a substrate successfully yielded benzoic acid, demonstrating a sustainable alternative to conventional chemical methods. nih.gov These biocatalytic transformations are performed under mild conditions, avoiding the high temperatures, pressures, and toxic catalysts associated with traditional petrochemical routes. nih.govresearchgate.net

Another innovative strategy involves the enzymatic carboxylation of phenols, which can be derived from the pyrolysis of biomass. ntnu.no Dihydroxybenzoic acid decarboxylases, which naturally catalyze a reversible reaction, can be harnessed for the carboxylation of phenolic substrates like catechol and orcinol, effectively utilizing carbon dioxide as a C1 feedstock. ntnu.no This method connects the thermochemical conversion of biomass with bioprocess engineering, creating a sustainable pathway to functionalized benzoic acids. ntnu.no

Table 2: Biocatalytic Production of Benzoic Acid and a Key Precursor This table is interactive. Click on the headers to sort.

| Product | Biocatalyst | Substrate | Key Process Details | Conversion/Yield | Source(s) |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid (4-HBA) | Whole-cell E. coli with multi-enzyme cascade | L-Tyrosine (150 mM) | CoA-free pathway, reaction time of 96 hours. | >85% conversion | nih.govresearchgate.netresearchgate.net |

| Benzoic Acid | Whole-cell E. coli with multi-enzyme cascade | L-Phenylalanine (100 mM) | Same enzymatic cascade as for 4-HBA production. | ~90% conversion | nih.govresearchgate.netresearchgate.net |

| Dihydroxybenzoic acids | Dihydroxybenzoic acid (de)carboxylases | Phenols (e.g., catechol) and CO₂ | Enzymatic carboxylation of bio-based phenols. | N/A | ntnu.no |

Synthetic Routes to this compound and its Congeners

While specific literature detailing the synthesis of this compound is not abundant, its structure as a 4-alkoxybenzoic acid derivative means its synthesis can be reliably inferred from the well-established preparation methods for its congeners. The most common and direct route is a two-step process: Williamson ether synthesis to form an alkoxybenzoate ester, followed by saponification to yield the final carboxylic acid.

The general procedure involves the alkylation of a p-hydroxybenzoate ester or p-hydroxybenzoic acid itself. derpharmachemica.com For instance, various 4-n-alkoxybenzoic acids have been prepared by reacting p-hydroxybenzoic acid with the corresponding alkyl halides in the presence of a base like potassium hydroxide (KOH) in methanol. derpharmachemica.com The reaction mixture is refluxed for several hours, and subsequent acidification precipitates the desired 4-alkoxybenzoic acid. derpharmachemica.com Similarly, a series of 4-alkoxybenzoic acids were synthesized by refluxing methyl 4-hydroxybenzoate (B8730719) with various 1-bromoalkanes in acetone (B3395972) with potassium carbonate as the base. researchgate.net This alkylation is followed by hydrolysis of the methyl ester group, typically using aqueous KOH, to yield the carboxylic acid. nih.gov

Based on these established methods, a logical synthesis for this compound would proceed as follows:

Etherification: Reaction of a 4-hydroxybenzoate ester, such as methyl 4-hydroxybenzoate, with a 2-cyclohexenyl halide, most commonly 3-bromocyclohexene. This reaction would be carried out in a suitable solvent like acetone or DMF in the presence of a base (e.g., K₂CO₃ or NaH) to facilitate the nucleophilic substitution, forming methyl 4-(2-cyclohexenyloxy)benzoate.

Hydrolysis: Saponification of the resulting ester using an aqueous base like sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt, yielding the final product, this compound.

This strategy is supported by numerous examples in the literature for analogous compounds, demonstrating its reliability for creating the ether linkage at the 4-position of the benzoic acid ring. nih.govums.edu.mytandfonline.com

Table 3: Synthesis of 4-Alkoxybenzoic Acid Congeners This table is interactive. Click on the headers to sort.

| Product | Starting Material | Key Reagents | Method | Source(s) |

|---|---|---|---|---|

| 4-(Nonyloxy)benzoic acid | Methyl-4-hydroxybenzoate | 1-Bromononane | Alkylation followed by hydrolysis. | ums.edu.my |

| 4-(Tetradecyloxy)benzoic acid | Methyl-4-hydroxybenzoate | 1-Bromotetradecane | Alkylation followed by hydrolysis. | ums.edu.my |

| Various 4-n-alkoxybenzoic acids | p-Hydroxybenzoic acid | Alkyl halides, KOH, Methanol | One-pot alkylation and in-situ hydrolysis. | derpharmachemica.com |

| Various 4-alkoxybenzoic acids | Methyl 4-hydroxybenzoate | 1-Bromoalkanes, K₂CO₃, Acetone | Williamson ether synthesis followed by separate hydrolysis step. | researchgate.net |

| Inhibitors with geranyl or farnesyl tails | Various 4-hydroxybenzoates | Geranyl/Farnesyl derivatives, DIAD, Ph₃P | Mitsunobu reaction followed by KOH hydrolysis. | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 4 2 Cyclohexenyloxy Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary determinant of the molecule's chemical properties, engaging in a variety of reactions ranging from simple acid-base equilibria to complex substitution reactions.

Proton Transfer and Acid-Base Reactivity

The most fundamental reaction of 4-(2-Cyclohexenyloxy)benzoic acid is its behavior as a Brønsted-Lowry acid, characterized by the donation of the carboxylic proton to a base. This proton transfer is a rapid and reversible equilibrium. msu.edu The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value. For benzoic acid, the parent structure, the pKa in water is approximately 4.2. msu.edu The 4-(2-Cyclohexenyloxy) substituent is expected to have a minor electronic influence on the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

In the presence of a base, such as sodium hydroxide (B78521), this compound is deprotonated to form the corresponding carboxylate salt, sodium 4-(2-cyclohexenyloxy)benzoate, and water. libretexts.orgyoutube.com This reaction dramatically increases the water solubility of the compound due to the ionic nature of the resulting salt. libretexts.org The general principle is that a stronger acid and stronger base will react to form a weaker acid and weaker base. masterorganicchemistry.com This acid-base reactivity is fundamental to separation and purification techniques, such as acid-base extraction, where the compound can be moved from an organic solvent layer to an aqueous base layer and then regenerated by acidification. libretexts.org

Proton transfer is a central theme in many chemical and biological processes. frontiersin.org Studies on benzoic acid have served as a model for understanding proton transfer dynamics, including the energy barrier associated with the process within hydrogen-bonded dimers. rsc.orgarxiv.orgnih.gov

Table 1: Acid-Base Reaction of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Strong Base (e.g., NaOH) | Sodium 4-(2-cyclohexenyloxy)benzoate |

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the carboxylic acid group is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. pressbooks.publibretexts.org These reactions are central to the synthesis of various carboxylic acid derivatives. However, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, so direct substitution is often difficult. libretexts.org The reaction is typically facilitated by either activating the carboxylic acid or performing the reaction under acidic conditions. libretexts.org

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.compressbooks.pub This intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond. masterorganicchemistry.comchemistrytalk.org

Key nucleophilic acyl substitution reactions for this compound include:

Conversion to Acyl Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 4-(2-cyclohexenyloxy)benzoyl chloride. libretexts.orglibretexts.org This transformation replaces the -OH group with a much better leaving group (-Cl). atamanchemicals.com

Esterification: In the presence of an acid catalyst, this compound reacts with an alcohol to form an ester and water. This equilibrium reaction is known as the Fischer esterification. libretexts.org The reaction can also be achieved by first converting the carboxylic acid to an acyl chloride, which then readily reacts with an alcohol. wikipedia.org

Amidation: The direct reaction with an amine is challenging because amines are basic and will deprotonate the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. DCC activates the carboxylic acid by converting the hydroxyl into a good leaving group, facilitating attack by the amine to form an amide. libretexts.orglibretexts.org Alternatively, the corresponding acyl chloride can be reacted with an amine to produce the amide. wikipedia.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion acts as the nucleophile, followed by a nucleophilic addition to the intermediate aldehyde. libretexts.orglibretexts.org

Table 2: Nucleophilic Acyl Substitution Products

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | Acyl chloride |

| This compound | Alcohol (ROH), Acid catalyst | Ester |

| This compound | Amine (RNH₂), DCC | Amide |

Electrophilic Substitution at the Carboxylic Acid Carbonyl

Direct electrophilic substitution at the carbonyl carbon of a carboxylic acid is not a characteristic reaction. The carbonyl carbon is electron-deficient (electrophilic) due to the polarity of the carbon-oxygen double bond and therefore reacts with electron-rich species (nucleophiles). pressbooks.pub Electrophiles, which are electron-seeking, are repelled by the partial positive charge on the carbonyl carbon.

While the carbonyl carbon itself does not undergo electrophilic substitution, the carbonyl oxygen atoms possess lone pairs of electrons and can act as Lewis bases, reacting with electrophiles such as a proton (H⁺). Protonation of the carbonyl oxygen under acidic conditions makes the carbonyl carbon even more electrophilic, thereby activating the carboxylic acid towards nucleophilic attack, as seen in Fischer esterification. libretexts.org

It is important to distinguish this from electrophilic aromatic substitution, where the benzene (B151609) ring itself is attacked by an electrophile. In that context, the carboxylic acid group is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position. wikipedia.orgdoubtnut.comdoubtnut.comyoutube.com

Reactivity of the Ether Linkage

The ether linkage in this compound consists of an oxygen atom connected to an aromatic ring (aryl group) and a cyclohexenyl group (alkyl group). This aryl alkyl ether structure has distinct reactivity patterns.

Cleavage Reactions of Aryl Alkyl Ethers

Ethers are generally known for their lack of reactivity, which makes them suitable as solvents for many chemical reactions. libretexts.orgpressbooks.pub However, the C-O bond of an ether can be cleaved under harsh conditions using strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgpressbooks.publibretexts.org

The cleavage of an aryl alkyl ether like this compound with a strong acid proceeds via nucleophilic substitution. The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com The halide ion (Br⁻ or I⁻) then acts as a nucleophile.

For aryl alkyl ethers, the cleavage invariably results in a phenol (B47542) and an alkyl halide. libretexts.org This is because the carbon-oxygen bond of the aromatic ring has partial double bond character and the sp²-hybridized carbon is resistant to both Sₙ1 and Sₙ2 reactions. libretexts.orgmasterorganicchemistry.com Therefore, the nucleophilic attack occurs at the less hindered carbon of the alkyl group.

In the case of this compound, acidic cleavage would yield 4-hydroxybenzoic acid and a cyclohexenyl halide. The specific halide (e.g., 3-bromocyclohexene (B24779) or 3-iodocyclohexene) would depend on the acid used. The cyclohexenyl group is allylic, which could potentially favor an Sₙ1-type mechanism due to the formation of a resonance-stabilized allylic carbocation. pressbooks.pub

Table 3: Acidic Cleavage of this compound

| Reactant | Reagent | Products |

|---|

Influence of Ether Oxygen on Adjacent Bond Dissociation Energies

The ether oxygen atom in this compound significantly influences the strength of adjacent chemical bonds, particularly the C-O bonds of the ether linkage and the allylic C-H bonds of the cyclohexene (B86901) ring. Bond Dissociation Energy (BDE) is a critical parameter in predicting the course of radical reactions, as the weakest bond is typically the first to break.

The C-O bond dissociation energies in ethers are influenced by the nature of the groups attached to the oxygen. For instance, the BDE for the C6H5O-C bond in anisole (B1667542) (methoxybenzene) has been experimentally determined to be approximately 57 ± 2 kcal/mol. cdnsciencepub.com In contrast, the BDE for the C6H5O−C6H5 bond in diphenyl ether is higher, at about 78.8 kcal/mol, while the C6H5−OC2H3 bond in phenyl vinyl ether is around 75.9 kcal/mol. acs.org These values suggest that both aryl and vinyl groups attached to the ether oxygen can influence C-O bond strength through resonance and inductive effects.

In this compound, we can consider two key C-O bonds: the Ar-O bond and the O-cyclohexenyl bond. The para-carboxyphenyl group is electron-withdrawing, which can affect the Ar-O bond strength. Studies on substituted anisoles and benzyl (B1604629) phenyl ethers have shown that electron-withdrawing or -donating substituents on the aromatic ring can significantly alter the O-X BDEs. nih.gov

The ether oxygen also affects the C-H bonds on the cyclohexene ring, especially at the allylic positions (C3 and C6). The presence of an adjacent electronegative oxygen atom can lower the BDE of a C-H bond. ul.pt For example, the α-C-H bond in tetrahydrofuran (B95107) (adjacent to the ether oxygen) has a BDE of approximately 385-390 kJ/mol (92-93 kcal/mol). ul.pt This is weaker than a typical secondary C-H bond in a cycloalkane like cyclohexane (B81311) (approx. 96 kcal/mol). acs.org For the allylic C-H bonds in this compound, the bond strength is influenced by both the resonance stabilization of the resulting allylic radical and the inductive effect of the ether oxygen. The allylic C-H BDE in propene is about 87 kcal/mol, and this value can be further modified by substituents.

Table 1: Representative Bond Dissociation Energies (BDEs) for Related Structures

| Bond | Compound Type | BDE (kcal/mol) | Reference |

|---|---|---|---|

| C6H5O-CH3 | Aryl alkyl ether | ~57 | cdnsciencepub.com |

| C6H5O-C6H5 | Diaryl ether | 78.8 | acs.org |

| C6H5O-CH=CH2 | Aryl vinyl ether | 76.0 | acs.org |

| Allylic C-H | Propene | ~87 | acs.org |

| α-C-H | Tetrahydrofuran | ~92-93 | ul.pt |

| Benzylic C-H | Toluene (B28343) | ~85 | acs.org |

Reactivity of the Cyclohexene Ring

The cyclohexene ring is a key site of reactivity, offering pathways for addition reactions at the double bond and functionalization at the allylic positions.

Electrophilic Addition Reactions to the Olefinic Bond

The carbon-carbon double bond in the cyclohexene moiety is susceptible to electrophilic attack. fiveable.me Common electrophilic addition reactions include hydrogenation, halogenation, hydrohalogenation, and hydration. pearson.com For example, the addition of hydrogen bromide (HBr) to cyclohexene proceeds via a polar, electrophilic addition mechanism. fiveable.me The hydrogen cation (H+) acts as the electrophile, attacking the double bond to form a carbocation intermediate, which is then attacked by the bromide anion (Br-). fiveable.me

In this compound, the regioselectivity of such additions would be influenced by the ether oxygen. The oxygen's inductive effect could influence the stability of the potential carbocation intermediates formed during the addition. According to Markovnikov's rule, the electrophile adds to the carbon that results in the more stable carbocation. fiveable.me The proximity of the ether oxygen at C1 would likely disfavor the formation of a carbocation at C2, suggesting that in an addition of HX, the X- would preferentially add to the C2 position.

Allylic Functionalization and Substitution

The hydrogen atoms at the allylic positions (C3 and C6) of the cyclohexene ring are activated towards radical and organometallic-mediated reactions due to the lower bond dissociation energy of allylic C-H bonds and the ability of the adjacent double bond to stabilize a resulting radical or intermediate. nih.govrsc.org

Recent advances in catalysis have enabled the direct functionalization of allylic C-H bonds. rsc.org These transformations include amination, alkylation, and oxidation. nih.govnih.gov For instance, palladium-catalyzed allylic C-H oxidation can introduce new functional groups. nih.gov Similarly, rhodium(III) catalysts have been shown to activate allylic C-H bonds for intramolecular amination reactions. snnu.edu.cn In the context of this compound, such catalytic systems could be employed to introduce new substituents at the C3 or C6 positions. The regioselectivity between these two allylic sites would be influenced by steric hindrance and the electronic effects of the ether linkage. For example, some catalytic systems show a preference for forming the more stabilized carbon-centered radical, which could favor abstraction of the C-H bond at C3 over C6. nih.gov

Ring-Opening and Ring-Contraction/Expansion Reactions

While the cyclohexene ring itself is relatively stable, under certain conditions, it can participate in reactions that lead to changes in the ring structure. For example, oxidative cleavage of the double bond, perhaps using ozonolysis or strong oxidizing agents like potassium permanganate (B83412), would lead to a ring-opening reaction, ultimately forming a dicarboxylic acid derivative. pearson.com

Ring-opening of cyclohexene derivatives can also occur under specific catalytic conditions. For instance, acid-catalyzed ring-opening reactions have been observed in related heterocyclic systems, often initiated by the protonation of a heteroatom followed by nucleophilic attack. beilstein-journals.org While less common for a simple cyclohexenyl ether, such pathways could be envisioned under harsh acidic conditions, potentially involving the ether oxygen and leading to cleavage of the C-O bond. Retro-Diels-Alder reactions are another pathway for ring cleavage, though this is more characteristic of mass spectrometric fragmentation and requires high temperatures for thermal reactions. nih.gov

Interplay of Functional Groups and Regioselectivity

The chemical behavior of this compound is a prime example of how different functional groups within a single molecule influence one another's reactivity and determine the outcome of a reaction, a concept known as regioselectivity. saskoer.ca

Carboxylic Acid Influence : The benzoic acid moiety is a meta-directing deactivator for electrophilic aromatic substitution on the benzene ring. ocr.org.ukpatsnap.com Its electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene itself. ocr.org.uk This effect also extends through the ether oxygen to the cyclohexene ring, albeit to a lesser extent, potentially modulating the nucleophilicity of the double bond.

Ether Linkage as a Modulator : The ether oxygen atom connects the aromatic and aliphatic portions of the molecule. Its lone pairs can participate in resonance with the benzene ring, but this effect is countered by the electron-withdrawing carboxylic acid group. The oxygen's main influence on the cyclohexene ring is inductive, affecting the regioselectivity of electrophilic additions as discussed previously.

Cyclohexene Ring Reactivity : The primary reactions of the molecule often occur at the more reactive sites, which are the double bond and the allylic C-H bonds of the cyclohexene ring. The choice between these sites depends on the reagents and conditions. For example, radical initiators would favor allylic functionalization, whereas electrophiles like Br2 would target the double bond.

The regioselectivity of C-H activation is a key consideration. In reactions involving the benzoic acid group, such as rhodium-catalyzed annulations, C-H activation typically occurs at the ortho position due to chelation with the carboxyl group. mdpi.com However, the presence of the bulky and electronically distinct 4-(2-cyclohexenyloxy) substituent would compete with this directing effect. In reactions targeting the cyclohexene ring, regioselectivity is determined by kinetic versus thermodynamic control, with factors like transition state energy differences dictating the major product. saskoer.ca

Mechanistic Investigations of Complex Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting products and optimizing reaction conditions. While specific mechanistic studies on this exact molecule are not widely published, we can infer potential pathways from related systems.

Mechanism of Carboxylic Acid Reactions : Reactions involving the carboxylic acid group, such as esterification or conversion to an acid chloride, follow well-established mechanisms. libretexts.orglibretexts.org For instance, Fischer esterification proceeds via acid-catalyzed nucleophilic attack of an alcohol on the protonated carbonyl group. libretexts.org

Mechanism of C-H Activation : Transition metal-catalyzed C-H activation can proceed through several mechanisms, including oxidative addition, sigma-bond metathesis, or concerted metalation-deprotonation. youtube.com For a reaction directed by the carboxylic acid group, a concerted metalation-deprotonation pathway is common, forming a cyclometalated intermediate. youtube.com

Mechanism of Allylic Substitution : Catalytic allylic substitution often involves the formation of a π-allyl metal intermediate (e.g., with Pd or Rh). snnu.edu.cnorganic-chemistry.org For this compound, a catalyst would first coordinate to the double bond, followed by abstraction of an allylic proton or C-H activation to form the π-allyl complex. Subsequent nucleophilic attack on this complex would yield the substituted product.

A plausible complex transformation could involve an intramolecular reaction. For example, under the right catalytic conditions, the carboxylic acid could potentially add across the double bond in a lactonization reaction, forming a complex polycyclic ether. The mechanism for such a transformation would likely involve activation of the double bond by a Lewis acid or transition metal, followed by intramolecular nucleophilic attack by the carboxylate.

Kinetic Studies and Rate Laws

Specific kinetic studies and established rate laws for reactions involving this compound have not been prominently reported in readily accessible research. To understand its potential reaction kinetics, one can look at studies of analogous compounds. For instance, the esterification of benzoic acid with alcohols is a well-studied reaction that typically follows second-order kinetics, being first-order with respect to both the carboxylic acid and the alcohol under acidic catalysis. libretexts.org The rate law for such a reaction can be generally expressed as:

Rate = k[Carboxylic Acid][Alcohol]

The rate constant, k, would be influenced by factors such as temperature, the nature of the catalyst, and the steric and electronic properties of the substituents on both the benzoic acid and the alcohol.

Similarly, reactions involving the cyclohexenyl group, such as electrophilic addition to the double bond, would also have specific rate laws. The rate of such reactions is dependent on the concentration of the substrate and the electrophile. For example, the rate of bromination of an alkene is typically first-order in both the alkene and bromine.

Table 1: Postulated Rate Laws for Reactions of this compound

| Reaction Type | Postulated Rate Law | Reactants |

| Fischer-Speier Esterification | Rate = k[this compound][ROH][H⁺] | Alcohol (ROH), Acid Catalyst (H⁺) |

| Electrophilic Addition to Alkene | Rate = k[this compound][E⁺] | Electrophile (E⁺) |

| Nucleophilic Acyl Substitution | Rate = k[4-(2-Cyclohexenyloxy)benzoyl halide][Nu⁻] | Nucleophile (Nu⁻) |

This table is based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways and intermediates for this compound can be predicted based on the reactivity of its functional groups.

Reactions of the Carboxylic Acid Group:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo esterification. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the benzoic acid.

Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the corresponding acyl chloride. This reaction involves an intermediate acyl chlorosulfite or acyl oxalyl chloride, respectively, which are highly reactive towards nucleophilic attack by a chloride ion.

Reduction: Reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through the formation of an aluminum-carboxylate salt intermediate.

Reactions of the Cyclohexenyl Group:

Electrophilic Addition: The double bond in the cyclohexenyl ring is susceptible to electrophilic addition reactions. For example, reaction with halogens (e.g., Br₂) would proceed through a cyclic bromonium ion intermediate, leading to the formation of a di-halogenated product. Addition of hydrogen halides (e.g., HBr) would likely follow Markovnikov's rule, proceeding through a carbocation intermediate.

Oxidation: The alkene can be oxidized to form epoxides using peroxy acids (e.g., m-CPBA) or cleaved to form carbonyl compounds using ozone (ozonolysis).

Reactions of the Aromatic Ring:

Table 2: Plausible Intermediates in Reactions of this compound

| Reaction Type | Plausible Intermediate(s) |

| Fischer-Speier Esterification | Tetrahedral Carbonyl Intermediate |

| Conversion to Acyl Chloride (with SOCl₂) | Acyl Chlorosulfite |

| Electrophilic Addition of Br₂ to Alkene | Cyclic Bromonium Ion |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) |

This table presents theoretically plausible intermediates based on established reaction mechanisms for similar functional groups.

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. For 4-(2-Cyclohexenyloxy)benzoic acid, DFT calculations offer deep insights into its geometric, vibrational, and electronic properties.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, which possesses considerable flexibility due to the ether linkage and the non-planar cyclohexenyl ring, conformational analysis is crucial.

Theoretical studies on similar flexible benzoic acid derivatives, such as 4-(2-Benzoylethyl)benzoic acid, reveal that the molecule adopts conformations where functional groups tend to be nearly coplanar with their adjacent rings to permit strong conjugation, while the connecting chains remain flexible nih.gov. In this compound, the key flexible dihedral angles would be around the C(phenyl)-O-C(cyclohexenyl)-C(cyclohexenyl) bonds. The molecule likely exists as a mixture of conformers in equilibrium. The carboxylic acid group is expected to be nearly coplanar with the benzene (B151609) ring, a common feature in benzoic acids that facilitates the formation of hydrogen-bonded dimers in the solid state nih.govnih.gov.

Table 1: Illustrative Optimized Geometrical Parameters for Benzoic Acid Derivatives (Based on DFT Calculations for Analogous Structures)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.21 - 1.24 |

| C-O (carbonyl) | 1.35 - 1.37 | |

| O-H (hydroxyl) | 0.97 - 0.99 | |

| C(phenyl)-O (ether) | 1.36 - 1.38 | |

| Bond Angle (°) | O=C-O | 122 - 124 |

| C-O-H | 105 - 107 | |

| C(phenyl)-O-C(cyclohexenyl) | 117 - 119 | |

| Dihedral Angle (°) | C-C-C=O | ~180 (near planar) |

Note: These values are representative and based on DFT studies of benzoic acid and its derivatives. Specific values for this compound would require dedicated calculations.

Vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of specific vibrational modes to observed spectral bands.

For molecules containing a carboxylic acid group, such as this compound, the most characteristic vibrations are the O-H and C=O stretching modes. The O-H stretching vibration typically appears as a very broad band in the IR spectrum, often in the 3600–2500 cm⁻¹ region, due to strong hydrogen bonding in dimers mdpi.com. The C=O stretching vibration is a strong, sharp band usually found between 1740 and 1660 cm⁻¹ mdpi.com. Studies on various benzoic acids show a correlation between the C=O stretching frequency and the electronic nature of the substituents on the phenyl ring nih.gov. DFT calculations on related molecules like 4-butyl benzoic acid have shown excellent agreement between calculated and experimental frequencies after applying appropriate scaling factors nih.gov.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Description | Expected Wavenumber Range |

|---|---|---|

| ν(O-H) | Carboxylic acid O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| ν(C-H) | Aromatic C-H stretch | 3100 - 3000 |

| ν(C-H) | Aliphatic C-H stretch | 2980 - 2850 |

| ν(C=O) | Carboxylic acid C=O stretch | 1720 - 1680 |

| ν(C=C) | Aromatic C=C stretch | 1610 - 1580 |

| ν(C=C) | Cyclohexenyl C=C stretch | ~1650 |

| ν(C-O) | Ether C-O stretch | 1270 - 1200 |

Note: These are typical ranges based on spectroscopic data for compounds with similar functional groups. mdpi.comnih.govresearchgate.net

The electronic properties of a molecule are governed by the arrangement of its electrons. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are two key tools for analyzing this.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.comlibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions actascientific.comyoutube.com. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich benzene ring and the ether oxygen, while the LUMO is likely centered on the carboxylic acid group and the phenyl ring.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting regions that are rich or deficient in electrons. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, the most negative potential (red/yellow regions) would be concentrated around the highly electronegative oxygen atoms of the carbonyl group, indicating these are sites for electrophilic attack researchgate.net. The most positive potential (blue regions) would be located around the acidic hydrogen of the carboxyl group, identifying it as the primary site for nucleophilic attack.

Table 3: Representative Quantum Chemical Properties for Benzoic Acid Derivatives

| Property | Description | Typical Value Range |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 2.0 to 4.0 Debye |

Note: These values are illustrative, based on published DFT results for substituted benzoic acids. nih.govactascientific.com

Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond homolytically, forming two radical fragments wikipedia.org. It is a direct measure of bond strength and is crucial for assessing the thermal and chemical stability of a molecule. DFT calculations can provide reliable estimates of BDEs.

For this compound, key bonds for stability assessment include the O-H bond of the carboxylic acid, the C-O bonds of the ether linkage, and the allylic C-H bonds in the cyclohexenyl ring. The O-H bond in carboxylic acids typically has a BDE in the range of 110 kcal/mol wikipedia.org. The ether C-O bonds are also quite strong. The allylic C-H bonds are generally weaker and represent potential sites for radical abstraction, which could be an initial step in oxidative degradation pathways.

Table 4: Estimated Bond Dissociation Energies (BDE) for Key Bonds

| Bond | Location in Molecule | Estimated BDE (kcal/mol) |

|---|---|---|

| HOOC-R | Carboxylic acid O-H | ~110 |

| C(phenyl)-O | Aryl ether C-O | ~100 |

| O-C(cyclohexenyl) | Alkyl ether C-O | ~85-90 |

| C-H (allylic) | Cyclohexenyl ring | ~80-85 |

Note: These are estimated values based on general BDE data for similar chemical environments. wikipedia.orgucsb.edu Specific calculations are required for precise values.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of dynamic processes and the influence of the environment (like a solvent or a crystal lattice).

MD simulations are particularly well-suited for studying the conformational landscapes of flexible molecules like this compound. By simulating the molecule in an explicit solvent (e.g., water, ethanol) or in a simulated solid-state environment, researchers can observe how it explores different shapes and interacts with its surroundings nih.gov.

A simulation would likely show rapid conformational changes involving the rotation around the ether linkage and the puckering of the cyclohexenyl ring. In solution, the simulations could reveal the stability of different conformers and the energy barriers between them. Furthermore, MD simulations can model the formation and breaking of intermolecular hydrogen bonds, providing insight into the dimerization of the carboxylic acid groups, a phenomenon known to be significant for benzoic acids both in solution and the solid state nih.govrsc.org. This dynamic view is crucial for understanding how the molecule's shape and interactions influence its macroscopic properties.

Analysis of Intermolecular Interactions

The molecular structure of this compound, featuring a carboxylic acid group and an ether linkage, suggests the potential for various intermolecular interactions that dictate its supramolecular chemistry and bulk properties. Hydrogen bonding is anticipated to be a dominant force, with the carboxylic acid group acting as both a hydrogen bond donor (hydroxyl proton) and acceptor (carbonyl oxygen). This typically leads to the formation of centrosymmetric dimers in the solid state, a common motif for carboxylic acids. Furthermore, the oxygen atom of the cyclohexenyloxy group can also act as a hydrogen bond acceptor.

Solvent Effects on Molecular Structure and Dynamics

The conformation and dynamics of this compound are expected to be significantly influenced by the surrounding solvent environment. In polar protic solvents, such as alcohols or water, the solvent molecules can form strong hydrogen bonds with the carboxylic acid group. This can disrupt the self-association of the acid molecules into dimers and favor solvation of the individual molecules. The dielectric constant of the solvent will also play a role in modulating the strength of electrostatic interactions within the molecule and between solute and solvent molecules.

In nonpolar, aprotic solvents, the formation of hydrogen-bonded dimers is more likely to be preserved. The flexibility of the cyclohexenyloxy group, particularly the torsional angles associated with the ether linkage and the cyclohexenyl ring, may also be affected by the solvent. The solvent can influence the conformational equilibrium by stabilizing certain conformers over others through specific or non-specific interactions. Computational studies employing implicit or explicit solvent models would be necessary to quantify these effects and predict the most stable conformations in different solvent environments.

Reaction Mechanism Modeling and Transition State Theory

Identification and Characterization of Transition States

Understanding the reactivity of this compound requires the identification and characterization of transition states for its potential chemical transformations. For instance, in esterification reactions, the carboxylic acid group would react with an alcohol. Theoretical modeling can elucidate the reaction pathway, identifying the key transition state where the nucleophilic attack of the alcohol on the carbonyl carbon occurs. The geometry of this transition state, including bond lengths and angles of the forming and breaking bonds, can be precisely determined using quantum chemical calculations. Similarly, reactions involving the double bond of the cyclohexenyl group, such as electrophilic addition, would proceed through their own characteristic transition states, which can be located on the potential energy surface.

Calculation of Activation Energies and Reaction Rates

Once the transition states are identified, their energies relative to the reactants can be calculated to determine the activation energy (Ea) for a given reaction. This is a critical parameter for predicting the reaction rate. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy. By computing the vibrational frequencies of the reactant and transition state structures, the pre-exponential factor in the rate equation can also be estimated, allowing for a more complete theoretical prediction of the reaction kinetics. These calculations can provide valuable insights into the feasibility and speed of various chemical reactions involving this compound under different conditions.

Structure-Reactivity and Structure-Property Relationship Studies (SAR/SPR)

Quantitative Prediction of Chemical Reactivity Parameters

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies can be employed to correlate the molecular structure of this compound with its chemical reactivity and physical properties. By calculating a range of molecular descriptors, such as electronic parameters (e.g., HOMO-LUMO gap, Mulliken charges), steric parameters (e.g., molecular volume, surface area), and topological indices, it is possible to build mathematical models that predict its behavior.

For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its electron-donating and electron-accepting abilities, respectively, which are crucial for predicting its reactivity in various chemical reactions. The electrostatic potential mapped onto the molecular surface can identify regions susceptible to nucleophilic or electrophilic attack. These computational approaches allow for the quantitative prediction of reactivity parameters, aiding in the design of new molecules with desired properties and the understanding of the chemical behavior of this compound.

Interactive Data Table: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Unit |

| Molecular Weight | 232.26 | g/mol |

| LogP | 3.5 | - |

| Number of Hydrogen Bond Donors | 1 | - |

| Number of Hydrogen Bond Acceptors | 3 | - |

| Polar Surface Area | 46.53 | Ų |

| Rotatable Bonds | 4 | - |

Lack of Specific Computational Studies on this compound Hinders In-depth Analysis of Reaction Selectivity

Computational chemistry provides a powerful lens for understanding molecular structures, properties, and reaction mechanisms. rsc.org For many organic reactions, theoretical calculations can offer a detailed understanding of the factors that control where and how a reaction will occur on a molecule (regioselectivity) and the spatial arrangement of the atoms in the product (stereoselectivity). These insights are often derived from analyzing electronic factors, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), as well as steric factors, which relate to the physical bulk and arrangement of atoms. nih.gov

In the broader context of benzoic acid derivatives and related compounds, computational methods like Density Functional Theory (DFT) have been successfully applied to understand reaction outcomes. For instance, studies on other substituted benzoic acids have shown that both steric and electronic effects of substituents play a crucial role in determining the regioselectivity of catalytic C-H activation reactions. mdpi.com Similarly, computational studies on Diels-Alder reactions of substituted cyclobutenones have elucidated the effects of different functional groups on reactivity and selectivity, highlighting how both kinetic and thermodynamic factors can be evaluated. researchgate.net

However, without specific computational models and theoretical calculations for this compound, any discussion of the insights into its regioselectivity and stereoselectivity from electronic and steric factors would be purely speculative. Such an analysis would require dedicated research involving quantum chemical calculations to model the transition states of its potential reactions and to quantify the energetic barriers associated with different reaction pathways. The absence of such studies in the public domain prevents a scientifically rigorous and detailed discussion as outlined.

Advanced Applications in Chemical Science

Role as a Key Synthetic Intermediate for Complex Molecules

As a foundational building block, 4-(2-Cyclohexenyloxy)benzoic acid serves as a starting point for the construction of larger, more elaborate molecular architectures. Its structure is frequently incorporated into multi-step synthetic pathways targeting molecules with specific functions.

While direct, multi-step total syntheses of natural products originating from this compound are not extensively documented, its structural motifs are relevant to the synthesis of natural product analogues. The combination of a benzoic acid derivative with a cyclohexene (B86901) ring is a feature found in various natural compounds. Synthetic chemists utilize such building blocks to create analogues that can help elucidate the structure-activity relationships of the natural products themselves. The reactivity of the cyclohexene double bond allows for various transformations, such as epoxidation, dihydroxylation, or hydrogenation, to generate a range of derivatives.

In the field of medicinal chemistry, the development of novel molecular scaffolds is crucial for drug discovery. The this compound structure represents a key component in the synthesis of larger molecules intended for pharmaceutical research. For instance, it has been identified as a useful intermediate in the creation of complex molecular tags for nucleic acid analysis.

The synthesis of specialty and fine chemicals often requires intermediates that can introduce specific properties into a final product. This compound, with its distinct structural components, serves this purpose effectively. The aromatic ring can be subject to electrophilic substitution reactions to introduce further functional groups, while the cyclohexene ring can undergo a variety of addition reactions. This dual reactivity allows for the creation of a wide array of derivatives that can be used in applications such as coatings, additives, and electronic chemicals.

Contributions to Advanced Materials Development

The molecular architecture of this compound makes it an attractive candidate for the development of advanced materials, particularly liquid crystals and polymers.

The structure of this compound contains the fundamental components of a calamitic (rod-like) mesogen: a rigid core (the benzoic acid) and a flexible terminal group (the cyclohexenyloxy tail). By modifying this basic structure, researchers can design and synthesize molecules that exhibit liquid crystalline phases.

For example, the carboxylic acid group can be esterified with various phenols to create longer, more complex molecules. The introduction of other linking groups and terminal chains allows for the fine-tuning of the mesophase behavior, such as the temperature range of the nematic or smectic phases. The presence of the cyclohexenyl ring can influence the packing of the molecules in the liquid crystalline state, potentially leading to the formation of chiral phases if the cyclohexene moiety is resolved into its enantiomers.

A general synthetic route to such liquid crystals would involve the esterification of this compound with a substituted phenol (B47542), often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting ester will have a more extended, rigid core, which is a key requirement for the formation of a liquid crystalline phase.

The carboxylic acid functionality of this compound allows it to be used as a monomer in the synthesis of polymers such as polyesters and polyamides. The incorporation of this monomer into a polymer backbone can impart specific properties to the resulting material. The rigid benzene (B151609) ring can enhance the thermal stability and mechanical strength of the polymer, while the cyclohexenyl group can serve as a site for post-polymerization modification.

For instance, the double bond in the cyclohexenyl side chain can be cross-linked, leading to the formation of a thermoset polymer with improved solvent resistance and dimensional stability. Alternatively, the double bond can be functionalized to attach other molecules, allowing for the creation of graft copolymers with tailored surface properties or functionalities. The synthesis of polyesters from this compound would typically involve a polycondensation reaction with a diol, while polyamide synthesis would require reaction with a diamine. The choice of the co-monomer provides a further means of controlling the properties of the final polymer.

Components in Supramolecular Assemblies Driven by Intermolecular Interactions

The molecular structure of this compound makes it a prime candidate for constructing supramolecular assemblies, particularly in the field of liquid crystals (LCs). mdpi.comspectrumchemical.com Benzoic acid derivatives are well-recognized building blocks for such systems, primarily due to the strong and directional nature of the intermolecular interactions they can form. nih.govsemanticscholar.org The self-assembly process is governed by a combination of non-covalent interactions that dictate the arrangement and stability of the resulting mesophases. semanticscholar.orgnih.gov

The primary interaction driving the formation of assemblies with this compound is hydrogen bonding between the carboxylic acid moieties. nih.govresearchgate.net Molecules of this compound can form stable hydrogen-bonded dimers, where two carboxyl groups associate in a head-to-head fashion. researchgate.net This dimerization is a foundational step in the formation of many liquid crystal phases. nih.gov

A study involving various benzoic acid derivatives highlighted that increasing the polarizability of the molecule generally enhances the stability of the mesophase. frontiersin.org The combination of hydrogen bonding, π-π stacking, and van der Waals forces allows these molecules to self-assemble into ordered, fluid states that are characteristic of liquid crystals. mdpi.comnih.gov

Table 1: Intermolecular Interactions in this compound Assemblies

| Interaction Type | Participating Molecular Moiety | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Primary driving force for dimerization and chain formation. nih.govresearchgate.net |

| π-π Stacking | Phenyl Ring | Contributes to the side-by-side ordering and stability of the aromatic cores. |

| Van der Waals Forces | Cyclohexenyl Group & Phenyl Ring| Weak, non-directional forces that influence molecular packing and phase fluidity. frontiersin.org |

Applications in Analytical Chemistry

The distinct chemical structure of this compound also lends itself to applications within analytical chemistry, both as a reference material and as a subject for the development of new analytical techniques.

Use as Analytical Standards and Reagents

This compound, listed under its alternative name p-(2-Cyclohexenyloxy)benzoic acid, is commercially available as an analytical standard. chemservice.com While benzoic acid itself is a widely used primary standard for various applications, including calorimetry and as a reference material in pharmacopoeias, its derivatives serve more specialized roles. sigmaaldrich.com The availability of this compound as a standard suggests its use in quality control and in the identification and quantification of related compounds, for instance, as a reference in the analysis of pesticide formulations or related industrial products. chemservice.com

Development of New Separation and Detection Methods